molecular formula C12H11NO3 B8433137 1-(3-Methylbenzo[d]isoxazol-5-yl)cyclopropanecarboxylic acid

1-(3-Methylbenzo[d]isoxazol-5-yl)cyclopropanecarboxylic acid

Cat. No.: B8433137
M. Wt: 217.22 g/mol
InChI Key: WDHARPWQZYVRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzo[d]isoxazol-5-yl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-(3-methyl-1,2-benzoxazol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-9-6-8(2-3-10(9)16-13-7)12(4-5-12)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)

InChI Key

WDHARPWQZYVRJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)C3(CC3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(3-methylbenzo[d]isoxazol-5-yl)cyclopropanecarboxylate (1.5 g, 6.5 mmol) in MeOH (20 mL) and water (2 mL) was added LiOH.H2O (0.80 g, 19 mmol) in portions at room temperature. The reaction mixture was stirred at room temperature overnight before the MeOH was removed by evaporation under vacuum. Water and Et2O were added and the aqueous layer was separated, acidified with HCl and extracted with EtOAc (50 mL×3). The combined organic extracts were dried over anhydrous Na2SO4 and evaporated under vacuum to give 1-(3-methylbenzo[d]isoxazol-5-yl)cyclopropanecarboxylic acid (455 mg, 32%). 1H NMR (400 MHz, DMSO) δ 12.40 (br s, 1H), 7.76 (s, 1H), 7.60-7.57 (m, 2H), 2.63 (s, 3H), 1.52-1.48 (m, 2H), 1.23-1.19 (m, 2H). MS (ESI) ink (M+H+) 218.1.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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